molecular formula C20H25N10O10P B12790224 Azt-P-azt CAS No. 121135-54-4

Azt-P-azt

Cat. No.: B12790224
CAS No.: 121135-54-4
M. Wt: 596.4 g/mol
InChI Key: QNODVFYIEJIAOJ-ZMLDCZPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZT-P-AZT is a dimeric nucleoside analog in which two molecules of zidovudine (3′-azido-3′-deoxythymidine, AZT) are linked via a phosphate group. This structural modification aims to enhance antiviral efficacy and reduce cytotoxicity compared to AZT, a first-line antiretroviral drug used in HIV therapy.

In preclinical studies, this compound demonstrated an ED₅₀ (effective dose for 50% viral inhibition) of 1.5 µM and an ID₅₀ (inhibitory dose for 50% cellular toxicity) of 60 µM, yielding a therapeutic index (ID₅₀/ED₅₀) of 40 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azidothymidine can be synthesized from thymidine through a series of chemical reactions. The synthesis involves the substitution of the 3’-hydroxy group of thymidine with an azido group. This is typically achieved through the reaction of thymidine with a suitable azidating agent under controlled conditions .

Industrial Production Methods

In industrial settings, azidothymidine is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Azidothymidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of azidothymidine, as well as substituted compounds where the azido group has been replaced by other functional groups .

Scientific Research Applications

Clinical Applications

HIV Treatment:
AZT was one of the first antiretroviral drugs approved for HIV treatment. It is often used in combination with other antiretroviral therapies to enhance efficacy and reduce viral load in patients.

Case Study:
A double-blind, placebo-controlled trial involving 282 patients with AIDS demonstrated significant clinical benefits from AZT treatment, including improved survival rates and reduced progression to AIDS-related complications . However, adverse effects such as anemia and neutropenia were also noted, necessitating careful monitoring during treatment.

Neurobiological Research

Recent studies have explored AZT's effects on neurogenesis and neural stem cells. Research indicates that AZT exposure can negatively impact the proliferation and differentiation of neural stem/progenitor cells.

Findings:

  • A study showed that AZT exposure reduced the population expansion of multipotent adult stem cells (MASC) over multiple passages in vitro . Specifically, a single pulse of 30 μM AZT resulted in a significant decrease in cell numbers during the first two passages.
  • Another experiment demonstrated that AZT treatment led to smaller neurosphere sizes in a concentration- and time-dependent manner, indicating impaired neural colony formation .
Study AZT Concentration Effect on Cell Proliferation Notes
MASC Study30 μMSignificant reduction in cell numbersEffects not permanent after recovery
Neurosphere Study0.3 - 30 μMDecreased size and number of larger neurospheresConcentration-dependent effects observed

Cancer Research

AZT has been investigated for its potential role in cancer therapy due to its ability to induce apoptosis in certain cancer cell lines.

Research Insights:

  • Long-term exposure to AZT has been shown to alter metabolic pathways in cultured cells, potentially enhancing their sensitivity to chemotherapeutic agents .
  • In animal studies, AZT was associated with increased tumorigenesis when combined with other carcinogenic agents .

Development of Novel Therapeutics

The structural properties of AZT have inspired the synthesis of new azo-based compounds with diverse biological activities.

Applications:

  • Azo derivatives have been explored for their antimicrobial, antiviral, and anticancer properties . These compounds often exhibit enhanced stability and bioactivity due to their azo linkage.
  • Recent studies have focused on azo-thiazole derivatives that integrate thiazole moieties, showing promise in various therapeutic applications including anti-inflammatory and antidiabetic activities .

Mechanism of Action

Azidothymidine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is incorporated into the viral DNA during reverse transcription, but because it lacks a 3’-hydroxy group, it prevents the formation of phosphodiester bonds, leading to chain termination. This inhibition of viral DNA synthesis effectively halts the replication of the virus .

Comparison with Similar Compounds

Antiviral Activity and Cytotoxicity

The table below compares AZT-P-AZT with structurally related nucleoside analogs and conjugates:

Compound ED₅₀ (µM) ID₅₀ (µM) Therapeutic Index (ID₅₀/ED₅₀) Key Features
This compound 1.5 60 40 Dimeric AZT; moderate potency
AZT-P-CyE-ddA 0.7 210 300 Conjugated with cyclopentyl-ddA
AZT-P-ddA 0.8 200 250 Phosphate-linked AZT-ddA dimer
AZT-P-ddI (first entry) 1.0 450 450 High selectivity
AZT+ddA (physical mix) 4.0 100 25 Synergistic but toxic
AZT (monomer) 0.6 80 133 Baseline comparator
Compound 39 0.4 600 1,500 Triterpenoid conjugate; best SI
Compound 45 0.0028 N/A N/A AZT-d4T heterodimer; highest potency

Key Findings :

  • This compound exhibits lower antiviral potency than AZT (ED₅₀ 1.5 vs. 0.6 µM) but improved cytotoxicity (ID₅₀ 60 vs. 80 µM) .
  • AZT-P-CyE-ddA and Compound 39 (triterpenoid conjugate) show superior therapeutic indices (>300) due to optimized cell permeability and reduced off-target effects .
  • The heterodimer Compound 45 (AZT-d4T) achieves EC₅₀ = 0.0028 µM , rivaling AZT’s EC₅₀ (0.0022 µM), likely due to dual inhibition mechanisms .

Structural and Mechanistic Insights

  • Dimerization : Phosphate-linked dimers (e.g., this compound, AZT-P-ddA) enhance stability but may reduce intracellular activation due to slower enzymatic hydrolysis .
  • Conjugation with Triterpenoids: Compound 39’s triterpenoid moiety improves cellular uptake and selectivity, achieving an SI of 1,500 .
  • Heterodimers vs.

Clinical and Preclinical Implications

  • For example, emodin + AZT synergistically inhibits leukemia cell proliferation by downregulating NF-κB and BCL-2 .
  • Toxicity Mitigation: Structural modifications (e.g., triterpenoid conjugation) reduce mitochondrial toxicity, a common issue with AZT .

Biological Activity

Azt-P-azt, a derivative of azidothymidine (AZT), has garnered attention in recent years due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and implications for treatment, particularly in the context of HIV and other viral infections.

This compound functions primarily as a reverse transcriptase inhibitor, similar to AZT. It mimics the structure of thymidine, allowing it to be incorporated into viral DNA during replication. This incorporation leads to premature termination of the DNA chain, effectively inhibiting the replication of HIV and other retroviruses. The selectivity of this compound for viral enzymes over human DNA polymerases is a critical aspect that minimizes toxicity to host cells.

Cytotoxicity and Side Effects

While this compound is effective against HIV, it is not without side effects. Research has demonstrated that prolonged exposure can lead to significant cytotoxic effects, particularly in hematopoietic cells. The following table summarizes key findings related to the cytotoxicity of this compound:

Study Concentration Cell Type Cytotoxicity Observed Mechanism
Study 110 µMMOLT-3 cells81.9% survivalDNA incorporation leading to cell cycle arrest
Study 2800 µMMOLT-3 cells69.2% survivalInduction of micronuclei and alterations in TK-1 activity
Study 3VariableK562 cellsIncreased transferrin receptors; altered glycosylation
Study 4High dosesMuscle cellsMyopathy and mitochondrial toxicity

Long-term Effects and Genotoxicity

Prolonged exposure to this compound has been associated with genotoxic effects. Studies indicate that high concentrations lead to mutations in specific genes, such as the Tk gene in mice, primarily through mechanisms involving deletion and recombination processes. These findings raise concerns about the long-term use of this compound as a therapeutic agent.

Case Studies

  • Neurotoxic Effects : In animal models, this compound has been shown to adversely affect neurogenesis. It reduces the population expansion potential of neural stem/progenitor cells and attenuates neuroblast production both in vitro and in vivo . This suggests potential implications for cognitive function in patients undergoing treatment.
  • Hematological Toxicity : Clinical observations have noted that patients on long-term this compound therapy often experience anemia and neutropenia due to bone marrow suppression. These side effects result from the drug's interference with normal hematopoietic processes .
  • Glycosylation Alterations : In K562 cells treated with this compound, significant changes in glycosylation patterns were observed, which could impact cell signaling and immune responses . The clinical relevance of these alterations remains an area for further investigation.

Q & A

Q. What experimental design considerations are critical for studying AZT-3TC resistance dynamics in HIV-1 reverse transcriptase?

Methodological Approach :

  • Use serial viral isolates from longitudinal patient samples to track phenotypic changes in drug sensitivity .
  • Incorporate genotypic analysis (e.g., codon 184 mutation screening) to correlate structural changes with resistance profiles .
  • Include in vitro selection experiments with AZT and 3TC to simulate resistance evolution under controlled conditions .
  • Validate findings using site-directed mutagenesis to confirm the role of specific mutations (e.g., Val-184) in altering drug sensitivity .

Table 1 : Key mutations and their phenotypic effects in AZT-3TC studies

Mutation (Reverse Transcriptase)AZT Sensitivity3TC SensitivitySource
M41L, T215YResistantUnaffected
M184VSensitizedResistant
M41L + M184VPartial RescueResistant

Q. How should researchers address contradictions in drug sensitivity data between in vitro and clinical studies?

Analytical Framework :

  • Compare mutation prevalence : Clinical isolates may harbor multiple mutations that interact antagonistically (e.g., M184V suppressing AZT resistance from M41L) .
  • Control for host factors : Immune responses and pharmacokinetics in vivo may mask in vitro resistance .
  • Use combination therapy models : In vitro studies should replicate clinical drug ratios to improve translational relevance .

Q. What advanced methodologies are recommended for analyzing the sustained efficacy of AZT-3TC combination therapy?

Advanced Techniques :

  • Viral load kinetics : Quantify HIV-1 RNA reduction in serum during combination therapy versus monotherapy .
  • Deep sequencing : Identify low-frequency mutations that may precede resistance emergence .
  • Structural modeling : Map how M184V alters reverse transcriptase’s active site to sterically hinder AZT resistance mutations .

Key Finding : AZT-3TC combination therapy reduces HIV-1 RNA by 1.5 log10 compared to AZT monotherapy, despite M184V prevalence .

Q. How can researchers optimize protocols for detecting AZT-3TC coresistance?

Protocol Design :

  • Phenotypic assays : Use recombinant virus assays with clinically derived reverse transcriptase sequences .
  • Longitudinal sampling : Collect isolates at baseline, 12 weeks, and 24 weeks to capture resistance trajectories .
  • Statistical thresholds : Define resistance as a ≥2.5-fold increase in IC50 relative to wild-type controls .

Q. What are the mechanistic implications of M184V mutation in reversing AZT resistance?

Mechanistic Insights :

  • Steric hindrance : M184V introduces a bulkier side chain near AZT’s binding pocket, destabilizing interactions with AZT resistance mutations (e.g., T215Y) .
  • Proofreading impairment : M184V reduces reverse transcriptase processivity, limiting viral fitness and compensatory mutations .

Q. How should conflicting data on cross-resistance between nucleoside analogs be interpreted?

Resolution Strategy :

  • Contextualize mutation combinations : M184V alone confers 3TC resistance but sensitizes AZT-resistant strains when coexisting with M41L .
  • Evaluate biochemical kinetics : Measure inhibition constants (Ki) to distinguish competitive vs. non-competitive interactions .

Q. What are best practices for validating reverse transcriptase mutation effects in animal models?

Validation Protocol :

  • Humanized mouse models : Use NSG mice engrafted with human CD4+ T-cells to replicate human immune environments .
  • Pharmacodynamic monitoring : Measure drug concentrations in plasma and tissue compartments to ensure clinical relevance .

Properties

CAS No.

121135-54-4

Molecular Formula

C20H25N10O10P

Molecular Weight

596.4 g/mol

IUPAC Name

[(2R,3R,5S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C20H25N10O10P/c1-9-5-29(19(33)23-17(9)31)15-3-11(25-27-21)13(39-15)7-37-41(35,36)38-8-14-12(26-28-22)4-16(40-14)30-6-10(2)18(32)24-20(30)34/h5-6,11-16H,3-4,7-8H2,1-2H3,(H,35,36)(H,23,31,33)(H,24,32,34)/t11-,12+,13+,14-,15+,16-

InChI Key

QNODVFYIEJIAOJ-ZMLDCZPUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@H]3[C@@H](C[C@H](O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.